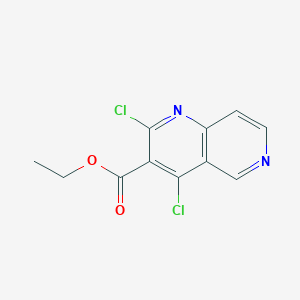

Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-9(12)6-5-14-4-3-7(6)15-10(8)13/h3-5H,2H2,1H3 |

InChI Key |

XCARLUZQJNIQNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2)N=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Condensation of 2-Aminopyridines with Malonate Esters (Gould-Jacobs Type Reaction)

One of the most widely reported methods for synthesizing naphthyridine derivatives is the Gould-Jacobs reaction. This involves the condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate to form an aminomethylenemalonate intermediate, which upon thermal cyclization yields ethyl naphthyridine carboxylates.

- Reaction conditions: Heating at approximately 250°C in diphenyl ether

- Outcome: Formation of ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate analogs, adaptable to 1,6-naphthyridine systems by appropriate substitution

- Relevance: Though primarily reported for 1,8-naphthyridines, analogous procedures can be applied to 1,6-naphthyridines with suitable precursors.

Chlorination Using Phosphorus Oxychloride (POCl3)

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The use of phosphorus oxychloride in the presence of N,N-dimethylamine under reflux conditions is a practical approach for chlorination, but yields can be improved by optimizing reaction time and temperature, as well as purification steps.

- Thermal cyclization methods such as the Gould-Jacobs reaction provide robust access to the naphthyridine core but require high temperatures and careful control of substituent patterns to achieve the desired dichloro substitution.

- Friedlander and Knorr reactions offer synthetic flexibility, allowing the introduction of various substituents, including chloro groups, either pre- or post-cyclization, though they may involve longer synthetic sequences.

- Recent literature suggests the use of Lewis acid catalysts (e.g., InCl3) in cyclization steps to improve yields and selectivity, though specific applications to 1,6-naphthyridine derivatives require further exploration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, leading to changes in gene expression or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Chlorine Substitution Patterns: The target compound’s 2,4-dichloro configuration enhances electrophilic reactivity compared to mono-chloro analogs (e.g., 4-chloro or 5-chloro derivatives). This positions it as a preferred substrate for nucleophilic aromatic substitution reactions .

Ring Saturation and Functional Groups: The tetrahydro derivative (CAS 1211518-07-8) exhibits partial saturation of the naphthyridine ring, likely reducing aromaticity and increasing solubility in polar solvents . Compounds with 4-oxo groups (e.g., CAS 83785-77-7) adopt a dihydro configuration, enabling keto-enol tautomerism that may influence binding in biological systems .

Derivatives like Ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,2-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate demonstrate conformational flexibility in crystal structures, which is critical for optimizing drug-receptor interactions .

Key Observations :

- Chlorination Strategies : Direct chlorination (e.g., using POCl₃ or oxalyl chloride) is common for introducing chloro groups, but regioselectivity depends on the starting material’s substitution pattern .

- Ester Hydrolysis : Alkaline or acidic hydrolysis of ethyl esters (e.g., CAS 83785-77-7) to carboxylic acids is a critical step for generating bioactive metabolites .

Biological Activity

Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate is a member of the naphthyridine family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

Anticancer Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways. The compound has shown efficacy against multiple cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases .

The mechanism of action involves interaction with specific molecular targets within the cells. This compound may inhibit certain kinases that are crucial for cell proliferation and survival. Additionally, it may disrupt DNA replication in cancerous cells by intercalating into DNA strands .

Case Studies

- Anticancer Activity : In a comparative study against doxorubicin, this compound demonstrated superior efficacy in inducing apoptosis in resistant cancer cell lines. The study involved evaluating cell viability using MTT assays and analyzing apoptotic markers through flow cytometry .

- Anti-inflammatory Mechanism : A recent investigation revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in managing chronic inflammatory conditions .

Data Tables

This compound can be synthesized through various methods including the Friedländer reaction. This involves the condensation of 2-aminopyridine with carbonyl compounds under acidic conditions .

Chemical Structure

The structure features two chlorine substituents at positions 2 and 4 on the naphthyridine ring, which contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate?

Methodological Answer: The compound is typically synthesized via esterification and halogenation steps. For example:

- Ester Hydrolysis: Ethyl esters (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) can be hydrolyzed under acidic conditions (HCl in H₂O/EtOH, reflux, 9 hours) to yield carboxylic acid derivatives. This method achieves ~81% yield but requires optimization based on substituents .

- Chlorination: Chloroethyl derivatives are prepared using SOCl₂ in CHCl₃ under reflux (e.g., 56% yield for ethyl 1-(2-chloroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,6-naphthyridine-3-carboxylate). Reaction time and solvent choice are critical for regioselectivity .

Q. How is the structural characterization of this compound performed in academic research?

Methodological Answer: Key techniques include:

- X-ray Crystallography: Used to resolve conformational isomers, as seen in ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,2-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate, which exists as two symmetric conformers in crystal structures .

- NMR Spectroscopy: Proton and carbon NMR provide data on substituent effects and electronic environments. For example, molecular weights and substituent positions (e.g., ethyl 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate) are confirmed via chemical shifts .

Advanced Research Questions

Q. How can researchers optimize chlorination reactions to improve regioselectivity and yield?

Methodological Answer:

- Reagent Selection: SOCl₂ in CHCl₃ is preferred for introducing chloroethyl groups (56% yield), while POCl₃ may lead to mixed halogenation products (e.g., 2-, 3-, and 4-chloro derivatives).

- Temperature Control: Lower temperatures (0°C) reduce side reactions during POCl₃-mediated chlorination, though yields remain suboptimal (50% for 2-chloro isomer) .

- Alternative Routes: Copper-free Sandmeyer reactions or Meissenheimer reactions from naphthyridine N-oxides are less practical due to poor yields (<20%) and complex product separation .

Q. How do substituents influence hydrolysis conditions, and how can contradictory results be resolved?

Methodological Answer:

- Acidic vs. Alkaline Hydrolysis: Substituents like electron-withdrawing groups (e.g., Cl, F) favor acidic hydrolysis (HCl/EtOH), while bulky groups may require alkaline conditions. For example, ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylate hydrolyzes efficiently under HCl but may degrade in basic media .

- Troubleshooting: Conflicting yields arise from steric hindrance or competing reactions. Pre-screening substituent stability via DFT calculations or pilot-scale trials is recommended .

Q. What analytical strategies are effective for detecting and characterizing synthetic impurities?

Methodological Answer:

- HPLC-MS: Identifies trace impurities (e.g., sec-butyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,6-naphthyridine-3-carboxylate impurities) with detection limits <0.1% .

- Comparative NMR: Distinguishes conformational isomers (e.g., diastereomers in 1,6-naphthyridine derivatives) by analyzing splitting patterns and coupling constants .

Data Contradiction Analysis

Q. How should researchers address low yields in halogenation reactions?

Case Study:

- Issue: POCl₃-mediated chlorination of 1,6-naphthyridine 1-oxide yields 2-, 3-, and 4-chloro isomers (50%, 9%, 15%) alongside unreacted starting material (2%) .

- Resolution:

- Regioselective Catalysis: Introduce directing groups (e.g., -NH₂) to favor specific positions.

- Alternative Halogen Sources: Use N-chlorosuccinimide (NCS) with Lewis acids for controlled reactivity.

- Post-Reaction Separation: Optimize column chromatography using polar/non-polar solvent gradients.

Applications in Drug Development

Q. How is this compound used in bioactive compound discovery?

Methodological Answer:

- Antimicrobial Screening: Derivatives like 4-(3-dimethylamino-1-methylpropylamino)-1,6-naphthyridine show antimalarial activity (IC₅₀ < 1 µM). Structural analogs are tested via in vitro parasite inhibition assays .

- Anticancer Potential: Trifluoromethyl-substituted naphthyridines (e.g., 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) are evaluated in kinase inhibition assays. Docking studies guide substituent modifications to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.